molecular formula C11H9NO4 B015173 2-Phthalimidopropionic acid CAS No. 19506-87-7

2-Phthalimidopropionic acid

Cat. No.: B015173
CAS No.: 19506-87-7
M. Wt: 219.19 g/mol
InChI Key: OZWUITKBAWTEAQ-UHFFFAOYSA-N
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Description

2-Phthalimidopropionic acid is an organic compound that has garnered interest in various fields of research due to its unique properties and potential applications. It is a derivative of phthalimide and propionic acid, characterized by the presence of a phthalimide group attached to a propionic acid moiety. This compound’s structure allows for a range of chemical reactions and interactions, making it a versatile agent in the synthesis and modification of various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phthalimidopropionic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative. One common method is the condensation of phthalic anhydride with alanine, followed by cyclization to form the phthalimide ring. The reaction is usually carried out in a solvent such as methanol, with heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Phthalimidopropionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phthalimide group to amine derivatives.

    Substitution: The phthalimide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phthalimide derivatives .

Scientific Research Applications

2-Phthalimidopropionic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Some derivatives of this compound have shown promise as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phthalimidopropionic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-phthalimidopropionic acid: This compound has a phenyl group attached to the propionic acid moiety, which can influence its chemical properties and biological activities.

    4-Phthalimidobutyric acid: Similar to 2-Phthalimidopropionic acid but with an additional carbon in the alkyl chain, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50880899
Record name 2-Phthalimidopropionic acid
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Molecular Weight

219.19 g/mol
Source PubChem
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CAS No.

19506-87-7, 21860-84-4, 29588-83-8
Record name 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
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Record name 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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